![molecular formula C14H8N6O2 B13535967 2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine: is a heterocyclic compound with an intriguing structure. It combines various aromatic rings and heterocycles, making it an interesting target for synthetic chemists and researchers. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves several steps. One possible route includes the following key transformations:
Pyrazine Formation: Start with pyrazine (a six-membered ring containing two nitrogen atoms) as a precursor.
Oxadiazole Incorporation: Introduce an oxadiazole ring (a five-membered ring containing nitrogen and oxygen atoms) at a specific position on the pyrazine core.
Oxazolyl Group Addition: Attach an oxazolyl group (a five-membered ring containing nitrogen and oxygen atoms) to the oxadiazole moiety.
Pyridine Substitution: Replace one of the hydrogen atoms in the pyridine ring with the oxazolyl group.
Industrial Production:
While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and scalability.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction: Due to its diverse functional groups, this compound can undergo both oxidation and reduction reactions.
Substitution Reactions: The pyridine and oxazolyl groups are susceptible to substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, strong oxidizing agents may be used for oxidation, while reducing agents can achieve reduction.
Major Products:
The major products formed during these reactions include derivatives with altered functional groups or substitutions on the pyrazine scaffold.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or antiviral agent.
Biological Studies: Investigate its interactions with biological targets, such as enzymes or receptors.
Materials Science: Assess its use in organic electronics or as a building block for functional materials.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular pathways, enzymes, or receptors, leading to therapeutic or biological outcomes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, it’s essential to compare this compound’s structure, reactivity, and applications with related molecules in the literature.
Eigenschaften
Molekularformel |
C14H8N6O2 |
|---|---|
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
3-pyrazin-2-yl-5-(5-pyridin-3-yl-1,2-oxazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8N6O2/c1-2-9(7-15-3-1)12-6-10(19-21-12)14-18-13(20-22-14)11-8-16-4-5-17-11/h1-8H |
InChI-Schlüssel |
GWOIRSHVPYNOFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C3=NC(=NO3)C4=NC=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
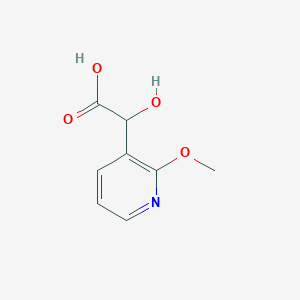
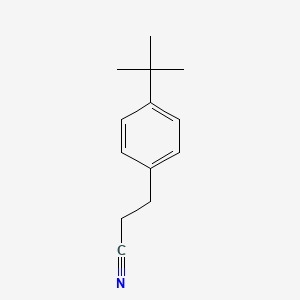
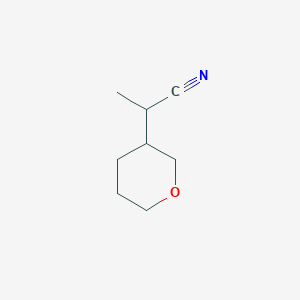
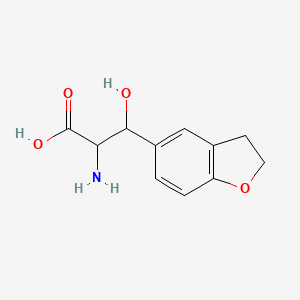




![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
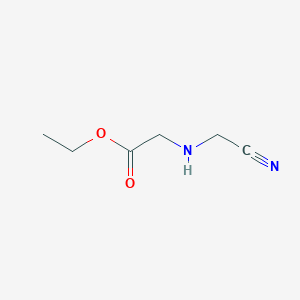

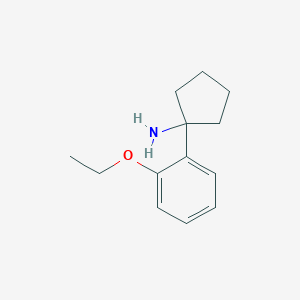
![2-(Bicyclo[4.1.0]heptan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535975.png)
